3-Amino-N-(sec-butyl)benzamide

Übersicht

Beschreibung

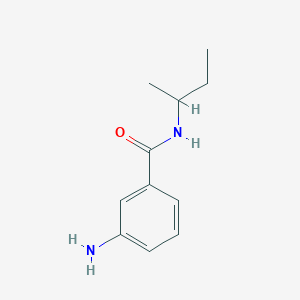

3-Amino-N-(sec-butyl)benzamide is an organic compound with the molecular formula C11H16N2O It is a benzamide derivative characterized by the presence of an amino group at the third position of the benzene ring and a sec-butyl group attached to the nitrogen atom of the amide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(sec-butyl)benzamide can be achieved through the direct condensation of 3-aminobenzoic acid with sec-butylamine. This reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, and yields the desired benzamide derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation. This green and eco-friendly approach offers high yields and low reaction times, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-N-(sec-butyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe) for halogenation.

Major Products Formed

Oxidation: Nitrobenzamides.

Reduction: Aminobenzylamines.

Substitution: Halogenated benzamides and nitrobenzamides.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antibiotic Development

3-Amino-N-(sec-butyl)benzamide derivatives have been investigated for their potential use as β-lactam antibiotic adjuvants. These compounds can enhance the efficacy of existing antibiotics against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). The derivatives exhibit low toxicity while maintaining a low minimal inhibitory concentration (MIC) against S. aureus, making them promising candidates for treating serious bacterial infections .

2. Antibacterial Activity

Research indicates that 3-amino benzamide derivatives can inhibit bacterial growth effectively. For instance, studies have shown that specific derivatives of 3-amino benzamide possess significant antibacterial properties with MIC values in the micromolar range. This suggests their potential as lead compounds in developing new antibacterial agents .

Cosmetic and Dermatological Applications

1. Skin Formulations

The compound has also been explored in cosmetic formulations due to its potential skin benefits. It can be incorporated into topical applications aimed at enhancing skin hydration and stability. The safety and effectiveness of such formulations are critical, requiring thorough investigation prior to market introduction .

2. Dermatokinetics

In dermatological research, this compound is studied for its bioavailability when applied topically. Understanding how drug molecules penetrate skin layers is vital for developing effective dermatological products. Investigations into the compound's behavior in skin metabolism and clearance highlight its relevance in topical formulation development .

Chemical Synthesis and Derivative Development

1. Synthetic Pathways

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance its biological activity. For example, the introduction of different substituents can lead to improved antibacterial properties or altered pharmacokinetics, making it suitable for specific therapeutic targets .

2. Yield Optimization

Research has indicated that the steric effects of the sec-butyl group can influence the yield of desired products during synthesis. Studies have reported varying yields when synthesizing derivatives under different conditions, emphasizing the importance of optimizing reaction parameters to achieve higher efficiency .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Amino-N-(sec-butyl)benzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sec-butyl group enhances its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Amino-N-(tert-butyl)benzamide

- 3-Amino-N-(isobutyl)benzamide

- 3-Amino-N-(n-butyl)benzamide

Uniqueness

3-Amino-N-(sec-butyl)benzamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs.

Biologische Aktivität

3-Amino-N-(sec-butyl)benzamide, a compound classified under arylamines, has garnered attention in various fields of biological research due to its multifaceted biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2O, with a molecular weight of 192.26 g/mol. The compound features a benzene ring substituted with an amine group and a sec-butyl chain, which contributes to its hydrophobic characteristics and potential interactions with biological membranes.

Synthesis Methods

The synthesis of this compound typically involves the alkylation of N,N-dialkyl benzamides using various amine derivatives. This method allows for the efficient production of the compound without the need for transition-metal catalysts, enhancing its appeal for pharmaceutical applications.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study highlighted its role as an inhibitor of poly(adenosine diphosphate-ribose) polymerase (PARP), which is crucial in DNA repair processes. In an experimental model involving caustic esophageal burns in rats, treatment with this compound resulted in decreased tissue damage and improved antioxidant enzyme activity, suggesting its potential in preventing fibrosis and promoting healing .

2. Antioxidant Activity

The compound has been shown to possess antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. In comparative studies, this compound demonstrated superior total antioxidant capacity compared to standard antioxidants, indicating its potential utility in oxidative stress-related conditions.

3. Antibacterial and Antifungal Activity

Benzamide derivatives, including this compound, have been studied for their antibacterial and antifungal effects. Preliminary findings suggest that this compound may inhibit the growth of various pathogenic bacteria and fungi, although specific data on its efficacy against individual strains remains limited .

Case Study: Esophageal Damage Prevention

In a controlled study involving 45 rats subjected to caustic esophageal burns, groups treated with this compound showed a significant reduction in stenosis index and histopathological damage scores compared to untreated controls. The biochemical analysis revealed enhanced levels of superoxide dismutase (SOD) and glutathione peroxidase (GPx), alongside reduced malondialdehyde (MDA) levels, highlighting the compound's protective effects against oxidative damage .

Table 1: Biological Activity Summary

Table 2: Biochemical Analysis Results from Case Study

| Parameter | Untreated Group | Treated Group (3-AB) |

|---|---|---|

| Stenosis Index | High | Low |

| Histopathologic Damage Score | High | Low |

| Hydroxyproline Level | High | Low |

| MDA Levels | Elevated | Reduced |

| SOD Activity | Low | Elevated |

| GPx Activity | Low | Elevated |

Eigenschaften

IUPAC Name |

3-amino-N-butan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-8(2)13-11(14)9-5-4-6-10(12)7-9/h4-8H,3,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTANQZBYUIEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294418 | |

| Record name | 3-Amino-N-(1-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81882-63-5 | |

| Record name | 3-Amino-N-(1-methylpropyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81882-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(1-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.